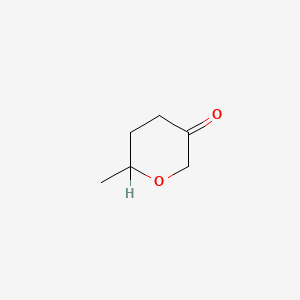![molecular formula C5H11ClN2O B6269116 rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans CAS No. 1955556-77-0](/img/no-structure.png)
rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans (rac-NAC) is a cyclic derivative of the amino acid alanine. It is a white powder that is soluble in water and has a molecular weight of 217.64 g/mol. Rac-NAC is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and is used in the treatment of inflammation and pain. Rac-NAC has been studied extensively and has been found to be effective in reducing inflammation and pain in laboratory animals.
Mecanismo De Acción
Rac-NAC works by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the activity of COX-2, Rac-NAC reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
Rac-NAC has been found to reduce inflammation and pain in laboratory animals. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. In addition, Rac-NAC has been found to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-NAC is a potent inhibitor of COX-2 and is thus effective in reducing inflammation and pain in laboratory animals. However, it is important to note that the effects of Rac-NAC on humans are not yet known. In addition, Rac-NAC has been found to be toxic to certain cell types, which can limit its use in laboratory experiments.
Direcciones Futuras
Rac-NAC has potential for use in the treatment of a variety of conditions, including inflammation, pain, and cancer. Further research is needed to determine the safety and efficacy of Rac-NAC in humans. In addition, further research is needed to determine the optimal dose and route of administration of Rac-NAC. Finally, further research is needed to determine the mechanism of action of Rac-NAC in order to develop more effective and safer drugs.
Métodos De Síntesis
Rac-NAC can be synthesized by the reaction of 1-amino-2-chlorocyclopropane with acetic anhydride in the presence of sodium acetate. The reaction is carried out under anhydrous conditions at room temperature. After the reaction is complete, the product is isolated by precipitation with ethanol. The product can then be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Rac-NAC has been extensively studied in laboratory animals and has been found to be effective in reducing inflammation and pain. It has been used in the treatment of arthritis, inflammation of the gastrointestinal tract, and inflammation of the respiratory tract. Rac-NAC has also been studied in combination with other drugs to treat cancer and has been found to be effective in reducing the growth of certain types of tumors.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium bicarbonate", "Acetic acid", "Acetic anhydride", "Ethanol", "Sodium borohydride", "Acetone", "Hydrogen chloride gas", "Sodium cyanoborohydride", "N,N-Dimethylformamide", "Triethylamine", "Chloroacetyl chloride", "Sodium chloride", "Water" ], "Reaction": [ "Cyclopropane carboxylic acid is reacted with methanol and sodium hydroxide to form methyl cyclopropane carboxylate.", "Methyl cyclopropane carboxylate is reacted with hydrochloric acid and ammonium chloride to form methyl cyclopropane carboxamide.", "Methyl cyclopropane carboxamide is reacted with sodium nitrite and sodium sulfite to form the diazonium salt.", "The diazonium salt is reacted with sodium bicarbonate to form the corresponding phenol.", "The phenol is reacted with acetic anhydride and ethanol to form the corresponding acetate.", "The acetate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is reacted with acetone and hydrogen chloride gas to form the corresponding hydrochloride salt.", "The hydrochloride salt is reacted with sodium cyanoborohydride and N,N-dimethylformamide to form the corresponding amine.", "The amine is reacted with triethylamine and chloroacetyl chloride to form the corresponding acetyl chloride.", "The acetyl chloride is reacted with sodium chloride and water to form the final product, rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans." ] } | |
Número CAS |
1955556-77-0 |
Fórmula molecular |
C5H11ClN2O |
Peso molecular |
150.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




